molecular formula C15H11Cl2N3O B5540617 N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide

N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide

Cat. No. B5540617
M. Wt: 320.2 g/mol
InChI Key: OZTUMTHXZYHSLP-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide, also known as DBA or DNA binding agent, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBA is a benzimidazole derivative that has been shown to have a high affinity for DNA, making it a useful tool for studying DNA structure and function.

Scientific Research Applications

DNA Interaction and Biological Staining

One notable application of benzimidazole analogues, such as Hoechst 33258, is their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes them valuable as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining in plant cell biology, flow cytometry, and analysis of plant chromosomes. Beyond staining, these compounds are also explored for their potential as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and investigation into the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Applications in Neurology

Another area of research focuses on the therapeutic potentials of benzimidazole derivatives in treating neurological conditions. For instance, ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, shows antidepressant effects. This research has broadened to include AMPA receptor agonists, suggesting a promising future for developing novel antidepressants. The research underscores the significance of investigating AMPA receptor agonists for their rapid-onset antidepressant effects, highlighting the need for further studies in this domain (Yang et al., 2012).

Antimicrobial and Anticancer Potentials

Benzimidazole derivatives also show a range of biological activities, including antimicrobial and anticancer effects. Synthetic chemists have developed procedures to access compounds like 2-guanidinobenzazoles, which modify the biological activity of heterocycles. These compounds have shown cytotoxic effects, inhibition of cell proliferation through mechanisms like angiogenesis and apoptosis, and are seen as potential therapeutic agents (Rosales-Hernández et al., 2022).

Optoelectronic Material Development

Research into quinazolines and pyrimidines, which are part of the benzodiazine group, has expanded into the development of optoelectronic materials. This includes applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review highlighted the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, valuable for creating novel optoelectronic materials with electroluminescent properties (Lipunova et al., 2018).

properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c1-8(21)18-10-3-5-13-14(7-10)20-15(19-13)11-4-2-9(16)6-12(11)17/h2-7H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTUMTHXZYHSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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